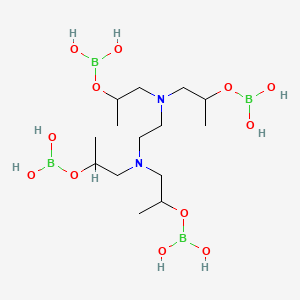
N,N,N',N'-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine is a complex organic compound that features both boron and nitrogen atoms within its structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a catalyst to facilitate the ring-opening addition reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-containing oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It plays a role in the formulation of pharmaceuticals and diagnostic agents.
Industry: The compound is employed in the production of coatings, adhesives, and other specialty chemicals
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine exerts its effects involves its ability to act as a chelating agent. The presence of boron and nitrogen atoms allows it to form stable complexes with metal ions, which can be used in various catalytic and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use in polyurethane production and as a chelating agent.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Utilized in metal extraction and catalysis due to its ability to form stable complexes with metal ions.
Uniqueness
N,N,N’,N’-Tetrakis(2-dihydroxyboroxypropyl)ethylenediamine is unique due to the presence of boron atoms, which impart distinct chemical properties and enhance its utility in specialized applications, particularly in the fields of catalysis and material science.
Properties
CAS No. |
63938-89-6 |
|---|---|
Molecular Formula |
C14H36B4N2O12 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-[2-[bis(2-boronooxypropyl)amino]ethyl-(2-boronooxypropyl)amino]propan-2-yloxyboronic acid |
InChI |
InChI=1S/C14H36B4N2O12/c1-11(29-15(21)22)7-19(8-12(2)30-16(23)24)5-6-20(9-13(3)31-17(25)26)10-14(4)32-18(27)28/h11-14,21-28H,5-10H2,1-4H3 |
InChI Key |
JVWMUNOKAVFCLP-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC(C)CN(CCN(CC(C)OB(O)O)CC(C)OB(O)O)CC(C)OB(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


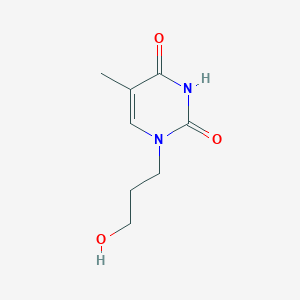
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
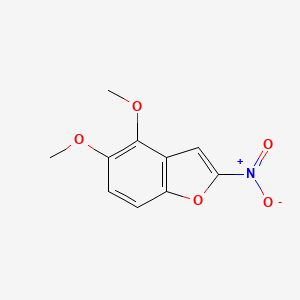
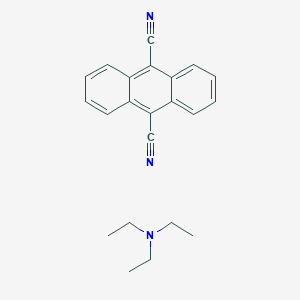
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)


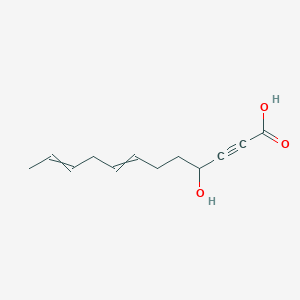
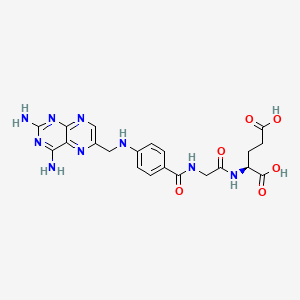
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
